molecular formula C10H10N2O2 B2357989 1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione CAS No. 2379972-78-6

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione

Cat. No.: B2357989
CAS No.: 2379972-78-6
M. Wt: 190.202
InChI Key: YPKGXQQFXKFFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with cyclopropyl and prop-2-ynyl groups. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrazine derivative with cyclopropyl and prop-2-ynyl substituents can be catalyzed by palladium on carbon (Pd/C) at elevated temperatures . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as Pd/C or platinum oxide (PtO₂). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h1,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGXQQFXKFFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN(C(=O)C1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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